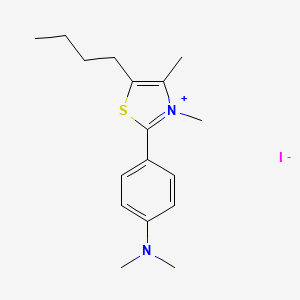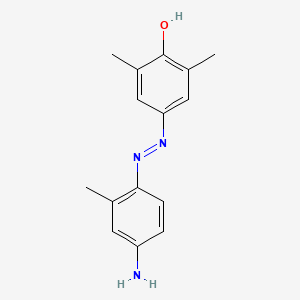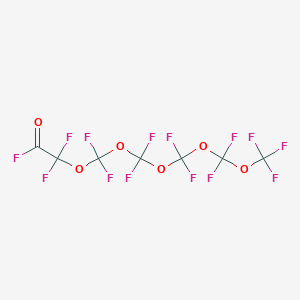
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple ether linkages and a terminal acyl fluoride group. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), known for their stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- typically involves the reaction of a perfluorinated ether with an appropriate acyl fluoride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride group. Common reagents include perfluorinated alcohols and acyl chlorides, which are reacted in the presence of a base such as pyridine to facilitate the formation of the acyl fluoride.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce the fluorine atoms into the organic backbone. The production is carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorine.
化学反応の分析
Types of Reactions
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl fluoride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, the acyl fluoride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols/Alkanes: Formed from reduction
科学的研究の応用
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in a variety of applications including non-stick coatings and fire-fighting foams.
作用機序
The mechanism of action of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- involves its interaction with various molecular targets. The acyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein function and disruption of cellular processes. The fluorinated backbone of the compound also contributes to its stability and resistance to metabolic degradation.
類似化合物との比較
Similar Compounds
- Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is unique due to its specific combination of ether linkages and a terminal acyl fluoride group. This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other fluorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields further highlight its uniqueness.
特性
CAS番号 |
21703-49-1 |
|---|---|
分子式 |
C7F14O6 |
分子量 |
446.05 g/mol |
IUPAC名 |
2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C7F14O6/c8-1(22)2(9,10)23-4(14,15)25-6(18,19)27-7(20,21)26-5(16,17)24-3(11,12)13 |
InChIキー |
WMTKZYMXWIIXHZ-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


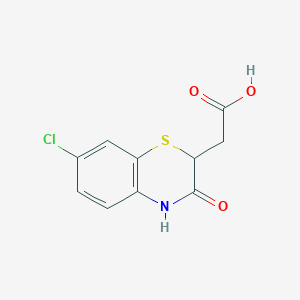



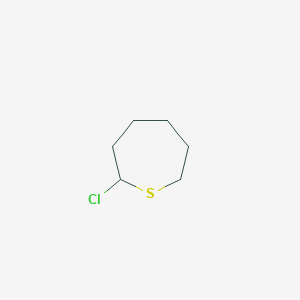


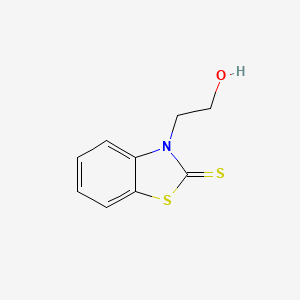

![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)
